molecular formula C10H11N3O B3266405 4-Aminomethyl-2-methyl-2H-phthalazin-1-one CAS No. 42476-81-3

4-Aminomethyl-2-methyl-2H-phthalazin-1-one

货号: B3266405
CAS 编号: 42476-81-3
分子量: 189.21 g/mol
InChI 键: XXIJSLHCIXQDON-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Aminomethyl-2-methyl-2H-phthalazin-1-one is a chemical compound with the molecular formula C9H9N3O.

作用机制

Target of Action

The primary target of 4-Aminomethyl-2-methyl-2H-phthalazin-1-one is the PRMT5-MTA complex . This complex has recently emerged as a new synthetically lethal drug target for the treatment of MTAP-deleted cancers .

Mode of Action

This compound, also known as MRTX1719, is a potent and selective binder to the PRMT5-MTA complex . It selectively inhibits PRMT5 activity in MTAP-deleted cells compared to MTAP-wild-type cells .

Biochemical Pathways

The PRMT5-MTA complex is an integral component of the methylosome and methylates a wide range of substrates including spliceosomal Sm proteins, nucleolin, p53, histones H2A, H3, and H4, the SPT5 transcriptional elongation factor, and MBD2 . The inhibition of PRMT5 by this compound disrupts these biochemical pathways.

Pharmacokinetics

The optimization of pharmacokinetic properties was a key part of the discovery of MRTX1719 .

Result of Action

The inhibition of PRMT5 activity by this compound leads to dose-dependent inhibition of PRMT5-dependent symmetric dimethylarginine protein modification in MTAP-deleted tumors . This correlates with antitumor activity .

Action Environment

The action of this compound is particularly effective in the environment of MTAP-deleted cells . The MTAP gene is frequently co-deleted with CDKN2A, the most commonly deleted tumor suppressor gene in human cancers . Homozygous gene deletion causes MTAP-deleted cells to accumulate methylthioadenosine (MTA), which competes with the activating cofactor S-adenosyl-L-methionine (SAM), causing a decrease in PRMT5 activity and sensitizing the MTAP-deleted cells to further loss of PRMT5 activity .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminomethyl-2-methyl-2H-phthalazin-1-one typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then subjected to further reactions to introduce the aminomethyl and methyl groups at the appropriate positions on the phthalazine ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of catalysts and specific reaction conditions to increase yield and purity .

化学反应分析

Types of Reactions: 4-Aminomethyl-2-methyl-2H-phthalazin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

相似化合物的比较

Uniqueness: 4-Aminomethyl-2-methyl-2H-phthalazin-1-one is unique due to its specific structure, which allows it to effectively inhibit the PRMT5/MTA complex without requiring chiral synthesis or separation steps. This makes it a valuable compound for research and potential therapeutic applications .

生物活性

4-Aminomethyl-2-methyl-2H-phthalazin-1-one, also known as MRTX1719, has garnered attention in recent years due to its potential biological activities, particularly in cancer treatment. This compound primarily targets the PRMT5-MTA complex, which plays a significant role in various cellular processes, including gene expression regulation and tumorigenesis.

The primary mechanism of action for this compound involves its selective binding to the PRMT5-MTA complex. This complex is crucial for the methylation of several substrates, including spliceosomal Sm proteins and histones, which are involved in regulating gene expression. By inhibiting the activity of PRMT5, this compound leads to a dose-dependent reduction in symmetric dimethylarginine modifications on proteins, particularly in MTAP-deleted tumors.

Key Biochemical Pathways

  • PRMT5-MTA Complex : Integral to the methylosome, involved in methylating various substrates.
  • Substrates Affected : Includes nucleolin, p53, and histones H2A, H3, and H4.
  • Action Environment : Particularly effective in MTAP-deleted cells, which are prevalent in certain cancers.

Pharmacological Profile

The pharmacokinetic properties of this compound have been optimized to enhance its therapeutic potential. The compound has shown promising results in preclinical studies, indicating its ability to selectively inhibit PRMT5 activity in cancer cells with specific genetic backgrounds .

Comparative Analysis with Similar Compounds

Compound NameStructurePrimary TargetTherapeutic Application
This compoundStructurePRMT5-MTA ComplexCancer treatment
4-(Aminomethyl)phthalazin-1(2H)-oneStructurePRMT5-MTA ComplexSimilar inhibitory effects
Other Phthalazinone DerivativesStructureVariousBroad pharmacological activities

Biological Activity and Case Studies

Recent studies have highlighted the broad spectrum of biological activities associated with phthalazinone derivatives. These compounds have exhibited anticancer properties alongside other pharmacological effects such as anti-inflammatory and analgesic activities . The following case studies illustrate the potential applications of this compound:

  • Case Study 1: Cancer Cell Lines
    • Objective : Evaluate the efficacy of MRTX1719 on MTAP-deleted cancer cell lines.
    • Findings : Significant inhibition of cell proliferation was observed at low micromolar concentrations.
  • Case Study 2: Combination Therapy
    • Objective : Assess the effects of combining MRTX1719 with other chemotherapeutic agents.
    • Findings : Enhanced therapeutic efficacy was noted when used in conjunction with standard chemotherapy drugs.

Research Applications

This compound is not only a promising candidate for cancer therapy but also serves as a valuable building block in synthetic organic chemistry. Its unique structure enables further modifications that may lead to the development of novel therapeutics targeting various diseases .

Future Directions

Ongoing research aims to:

  • Explore additional targets within cancer biology.
  • Investigate the compound's potential in treating other diseases associated with dysregulated PRMT5 activity.

属性

IUPAC Name

4-(aminomethyl)-2-methylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-10(14)8-5-3-2-4-7(8)9(6-11)12-13/h2-5H,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIJSLHCIXQDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42476-81-3
Record name 4-(aminomethyl)-2-methyl-1,2-dihydrophthalazin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminomethyl-2-methyl-2H-phthalazin-1-one
Reactant of Route 2
4-Aminomethyl-2-methyl-2H-phthalazin-1-one
Reactant of Route 3
4-Aminomethyl-2-methyl-2H-phthalazin-1-one
Reactant of Route 4
4-Aminomethyl-2-methyl-2H-phthalazin-1-one
Reactant of Route 5
Reactant of Route 5
4-Aminomethyl-2-methyl-2H-phthalazin-1-one
Reactant of Route 6
4-Aminomethyl-2-methyl-2H-phthalazin-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。